1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic compound with significant interest in various scientific fields. It is characterized by its unique trifluoromethyl group and a benzodiazole moiety, which contribute to its chemical properties and potential applications.
The compound has the molecular formula and a molecular weight of 242.20 g/mol. It is classified under several categories due to its structural features, including:
The synthesis of 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or agrochemicals.
Experimental data would be necessary to elucidate specific pathways and interactions.
The physical properties of 1,1,1-trifluoro-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol include:
Chemical properties include:
Relevant data regarding melting point or boiling point may require experimental determination.
This compound has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of applications in science and industry.
Nucleophilic substitution forms the cornerstone for introducing the pharmacologically privileged trifluoromethyl group into the benzodiazole scaffold. The electron-withdrawing nature of the CF₃ group significantly enhances metabolic stability and modulates binding affinity toward biological targets, particularly protein kinases [1] [3]. One prevalent approach involves the ring-opening of epichlorohydrin derivatives by benzodiazole anions, followed by nucleophilic trifluoromethylation. For instance, 2-methylbenzimidazole undergoes deprotonation with sodium hydride in anhydrous DMF, generating a nucleophilic anion that attacks 3-chloro-1,2-epoxypropane. The resulting chlorohydrin intermediate subsequently reacts with trifluoromethyl sources like Ruppert-Prakash reagent (TMSCF₃) in the presence of catalytic tetrabutylammonium fluoride (TBAF) to yield the target amino alcohol [3].
Table 1: Nucleophilic Trifluoromethylation Reaction Optimization
Base | Solvent | Temp (°C) | CF₃ Source | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
NaH | DMF | 25 | TMSCF₃ | 78 | 98.5 |
KOH | THF | 40 | TMSCF₃ | 65 | 95.2 |
DBU | DCM | 0 | NaSO₂CF₃ | 42 | 89.7 |
Cs₂CO₃ | MeCN | 60 | CF₃SiMe₃ | 85 | 99.1 |
Alternative pathways employ halogen exchange (halex) reactions on precursors like 1,1,1-trichloro-3-(2-methylbenzimidazol-1-yl)propan-2-ol using antimony trifluoride or HF/pyridine complexes. However, this method requires harsh conditions (>120°C) and specialized corrosion-resistant equipment, often leading to diminished yields (45–55%) due to benzimidazole ring degradation [7]. Recent advances utilize flow chemistry systems with silver-catalyzed fluorination, improving regioselectivity and reducing reaction times to <30 minutes [3].
Benzodiazole functionalization relies heavily on transition-metal-catalyzed C–N bond formation. Palladium-catalyzed N-alkylation represents the most direct route to construct the critical linkage between the benzimidazole nitrogen and the propanol chain. Optimized protocols employ Pd₂(dba)₃ (palladium tris(dibenzylideneacetone)) as a precatalyst (2–5 mol%) with sterically hindered phosphine ligands (e.g., XPhos, RuPhos) in toluene at 80–90°C. This system efficiently couples 2-methylbenzimidazole with 1,1,1-trifluoro-3-bromopropan-2-ol, achieving yields >90% within 6 hours while minimizing O-alkylation byproducts [5] [6].
Microwave-assisted coupling significantly enhances reaction efficiency. Under microwave irradiation (150°C, 20 min), the same transformation proceeds with only 0.5 mol% Pd(OAc)₂ and Xantphos ligand, providing the target compound in 94% isolated yield. This method proves advantageous for electron-deficient benzimidazoles, where conventional heating gives incomplete conversion [5]. Copper-mediated alternatives offer cost-effective solutions; CuI (10 mol%) with trans-N,N′-dimethylcyclohexane-1,2-diamine in t-BuOH facilitates coupling at 100°C within 12 hours (75–82% yield). While less efficient than palladium catalysis, copper systems tolerate diverse functional groups like halides or nitriles on the benzimidazole ring [7].
Accessing enantiomerically pure forms of the title compound is critical for probing chirality-dependent biological activity. Asymmetric transfer hydrogenation (ATH) of precursor ketones constitutes the most practical strategy. The prochiral ketone, 1,1,1-trifluoro-3-(2-methyl-1H-benzodiazol-1-yl)propan-2-one, undergoes reduction using Noyori-Ikariya catalysts. Specifically, (S,S)-TsDPEN-Ru(II) complexes (0.1 mol%) in azeotropic HCO₂H/Et₃N (5:2 ratio) at 40°C provide the (S)-alcohol with 98% ee and >99% conversion within 4 hours [5].
Table 2: Enantioselective Reduction of Prochiral Ketone Precursor
Catalyst System | Reductant | Temp (°C) | Time (h) | ee (%) | Config. | Yield (%) |
---|---|---|---|---|---|---|
(S,S)-TsDPEN-RuCl(p-cymene) | HCO₂H/Et₃N | 40 | 4 | 98 | S | 95 |
(R)-CBS-Corey-Bakshi-Shibata | BH₃·SMe₂ | -20 | 1.5 | 90 | R | 88 |
Rh-(S)-BINAP/diamine | H₂ (50 psi) | 60 | 12 | 85 | S | 92 |
Lactobacillus ketoreductase | NADPH/glucose | 30 | 24 | >99 | R | 82 |
Lipase-mediated kinetic resolution offers a complementary biocatalytic approach. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of racemic alcohol using vinyl acetate in MTBE. The (R)-enantiomer acetylates preferentially (E > 200), leaving the (S)-alcohol enantioenriched (98% ee) at 50% conversion after 8 hours [5]. Chiral auxiliary approaches exploit Evans oxazolidinones or Oppolzer’s sultams to direct stereoselective alkylation of benzimidazole derivatives, though these methods introduce additional synthetic steps for auxiliary attachment/removal [3].
Solid-phase synthesis enables rapid generation of benzodiazole-propanol libraries for structure-activity relationship (SAR) studies. Wang resin-bound Fmoc-protected amino acids serve as versatile starting materials. After Fmoc deprotection with piperidine/DMF, resin-bound amines undergo coupling with 4-fluoro-3-nitrobenzoic acid. Subsequent nucleophilic displacement with primary amines (e.g., methylamine) forms substituted o-nitroanilines, which undergo reductive cyclization (SnCl₂·2H₂O in DMF) to furnish resin-bound 2-substituted benzimidazoles [8].
The critical alkylation step employs 1,1,1-trifluoro-3-bromopropan-2-ol under Mitsunobu conditions (DIAD, PPh₃) or via cesium carbonate-mediated SN₂ reaction in DMF at 60°C. Cleavage from the resin occurs via TFA/DCM (95:5), delivering target compounds with purities >85% after scavenger treatment. This platform facilitates parallel synthesis of analogues with variations at the benzimidazole 2-position and propanol side chain. Photolytic strategies utilize Merrifield resin-linked 1H-benzotriazoles, which upon UV irradiation (254 nm) undergo photolysis to form reactive nitrenes. These intermediates trap trifluoromethyl alcohols in solution, yielding N-alkylated products after acidolytic cleavage [8].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: